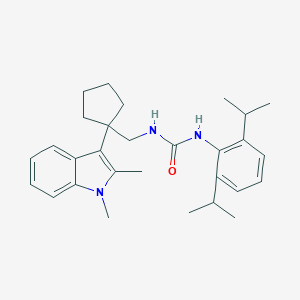

3-(Piperidin-1-ylmethyl)benzoic acid

説明

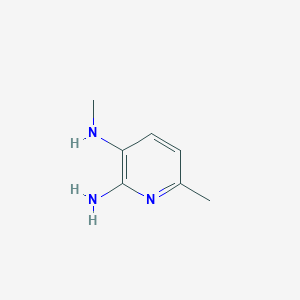

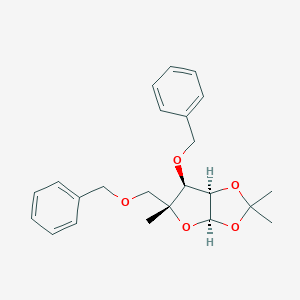

3-(Piperidin-1-ylmethyl)benzoic acid is a chemical compound with the molecular formula C13H17NO2 . It is used in various scientific research and development activities .

Molecular Structure Analysis

The InChI code for 3-(Piperidin-1-ylmethyl)benzoic acid is1S/C13H17NO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,15,16) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

3-(Piperidin-1-ylmethyl)benzoic acid has a molecular weight of 219.28 . The storage temperature is typically 2-8°C .科学的研究の応用

Metabolism in Antidepressants

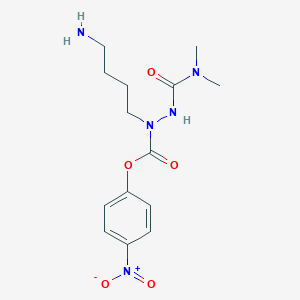

The compound 3-(Piperidin-1-ylmethyl)benzoic acid, also known as Lu AA34443, is a metabolite of the antidepressant Lu AA21004. It is formed through oxidative metabolism involving cytochrome P450 enzymes, specifically CYP2D6, and further processed by alcohol and aldehyde dehydrogenases. This highlights its role in drug metabolism and potential implications in pharmacokinetics and pharmacodynamics of antidepressants (Hvenegaard et al., 2012).

Synthesis of Spirooxindoles

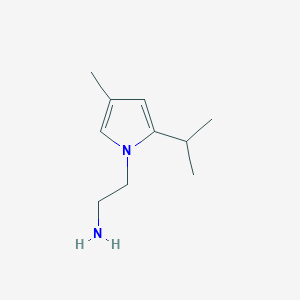

3-(Piperidin-1-ylmethyl)benzoic acid is utilized in the synthesis of spirooxindoles, compounds with potential pharmacological properties. A study demonstrated the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine using 4-(trifluoromethyl)benzoic acid, a process that leads to the formation of spirooxindoles bearing 3-substituted oxindole moieties (Du et al., 2017).

Synthesis of Hybrid Compounds

The compound was used in the synthesis of hybrid systems containing pharmacophoric fragments of reagents, indicating its utility in creating new chemical entities with potential therapeutic benefits (Ivanova et al., 2019).

Study of Hydrogen-Bonded Interactions

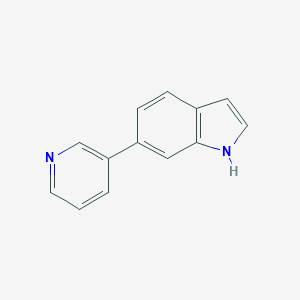

In a study of hydrogen-bonded interactions, 3-(Piperidin-1-ylmethyl)benzoic acid was involved in the formation of a crystalline complex, providing insights into molecular interactions and crystal engineering (Dega-Szafran et al., 2017).

Anti-Fatigue Effects

Benzamide derivatives synthesized from reactions involving substituted benzoic acids and piperidine, including 3-(Piperidin-1-ylmethyl)benzoic acid, have shown potential anti-fatigue effects. These compounds could play a role in developing treatments for fatigue-related conditions (Wu et al., 2014).

Co-crystallization Studies

3-(Piperidin-1-ylmethyl)benzoic acid has been involved in co-crystallization studies, offering insights into crystal formation, polymorphism, and potential applications in material science (Lemmerer et al., 2012).

Safety And Hazards

The compound is classified as hazardous, with potential risks including skin irritation, serious eye damage, and specific target organ toxicity through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

特性

IUPAC Name |

3-(piperidin-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXWGRXBYZGOQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328312 | |

| Record name | 3-(piperidin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-1-ylmethyl)benzoic acid | |

CAS RN |

158861-24-6 | |

| Record name | 3-(piperidin-1-ylmethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B114958.png)

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B114963.png)

![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)